4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxyazetidin-2-one

Description

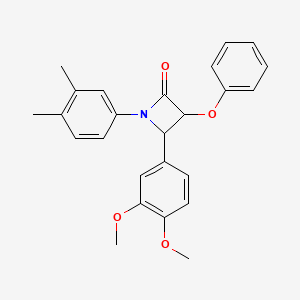

4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxyazetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a four-membered azetidine ring. Its structure includes:

- 3,4-Dimethoxyphenyl substituent at position 4 of the azetidine ring.

- 3,4-Dimethylphenyl group at position 1.

- Phenoxy moiety at position 2.

This compound’s unique substitution pattern confers distinct physicochemical and biological properties. Such structural features make it a candidate for pharmacological studies, particularly in antimicrobial or enzyme inhibition applications .

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxyazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4/c1-16-10-12-19(14-17(16)2)26-23(18-11-13-21(28-3)22(15-18)29-4)24(25(26)27)30-20-8-6-5-7-9-20/h5-15,23-24H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYHURCCOGWEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxyazetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxyazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxyazetidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxyazetidin-2-one involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Azetidinone Family

(a) 4-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-3-(2-methylphenoxy)-2-azetidinone

- Key Differences: Substitution at position 1 (4-fluorobenzyl vs. 3,4-dimethylphenyl) and position 3 (2-methylphenoxy vs. phenoxy).

- Impact: Fluorine in the benzyl group increases electronegativity and metabolic stability.

Table 1: Comparison of Azetidinone Derivatives

| Compound | Position 1 Substituent | Position 3 Substituent | LogP* | Bioactivity Highlights |

|---|---|---|---|---|

| Target Compound | 3,4-Dimethylphenyl | Phenoxy | 4.2 | Under investigation |

| 4-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-... | 4-Fluorobenzyl | 2-Methylphenoxy | 3.8 | Enhanced metabolic stability |

*LogP values estimated via computational methods.

Functional Analogs: Pyrazoline and Cyclohexene Derivatives

(a) 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h)

- Structural Differences: Pyrazoline (5-membered ring) vs. azetidinone (4-membered β-lactam).

- Synthesis : Prepared via chalcone intermediates with yields up to 85% .

- Bioactivity: Pyrazolines are known for anti-inflammatory and antimicrobial activities. The 4-methoxyphenyl group in 1h enhances solubility compared to the target compound’s phenoxy group .

(b) trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 1 and 2)

- Structural Differences: Cyclohexene core vs. azetidinone.

- Bioactivity : Demonstrated neurotrophic effects in PC12 cells and rat cortical neurons, attributed to dimethoxystyryl groups enabling membrane penetration and antioxidant activity .

Table 2: Functional Comparison with Non-Azetidinone Analogs

Reactivity and Stability Comparisons

(a) Lignin Model Compounds (e.g., 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol)

- Structural Overlap : Shared 3,4-dimethoxyphenyl group.

- Reactivity : β-O-4 bond cleavage under alkaline conditions (e.g., KOtBu/tBuOH), with oxidized products like 3,4-dimethoxybenzoic acid .

- Implications: The target compound’s azetidinone ring may exhibit greater stability under similar conditions due to ring strain and lack of β-O-4 bonds.

Biological Activity

4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxyazetidin-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 403.48 g/mol. Its structure includes multiple aromatic rings and functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO4 |

| Molecular Weight | 403.48 g/mol |

| InChI Key | ZHYHURCCOGWEPT-UHFFFAOYSA-N |

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic rings enhances electron donation capabilities, which is crucial for scavenging free radicals. For instance, related compounds have demonstrated the ability to reduce oxidative stress in cellular models, suggesting that this compound may also possess similar effects.

Anticancer Potential

Studies have shown that azetidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A case study involving similar azetidinone compounds revealed their efficacy against breast cancer cells by modulating signaling pathways related to cell survival and apoptosis. The specific pathways affected by this compound remain to be elucidated but warrant further investigation.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity aligns with findings from other studies on related compounds that showed promise in reducing inflammation in vitro.

The biological activity of this compound can be attributed to:

- Interaction with Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : Potential binding to specific receptors could alter cellular responses.

- Gene Expression Regulation : It may influence the expression of genes associated with oxidative stress and inflammation.

Case Studies

- Anticancer Study : A recent study evaluated the effects of similar azetidinone derivatives on breast cancer cell lines. The results indicated significant reductions in cell viability and increased apoptosis markers after treatment with these compounds.

- Anti-inflammatory Research : A comparative analysis was conducted on various azetidinones for their ability to inhibit TNF-alpha production in macrophages. The results highlighted a notable decrease in TNF-alpha levels upon treatment with compounds structurally related to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxyazetidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide as a catalyst. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reactants. Post-synthesis, purification via column chromatography and recrystallization improves yield (≥85%) and purity (>98%). Characterization via melting point analysis (e.g., 188–189°C) and NMR spectroscopy validates structural integrity . For derivatives, substituent positioning on the azetidinone ring requires careful optimization to avoid steric hindrance .

Q. How can the structural conformation of this compound be rigorously characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113–298 K) provides precise bond lengths and angles, with mean C–C deviations <0.008 Å. Complementary techniques include:

- FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1750 cm⁻¹).

- NMR : Assigns methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.7–7.5 ppm).

- HPLC : Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with human cancer lines (HeLa, MCF-7) at concentrations of 10–100 μM. For antimicrobial activity, employ broth microdilution (MIC assays) against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical validity. Data interpretation should account for solvent interference (e.g., DMSO <1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer : Systematically modify substituents on the dimethoxyphenyl and phenoxy groups. For example:

- Replace methoxy groups with halogens (e.g., F, Cl) to assess electronic effects.

- Introduce bulky substituents to probe steric tolerance.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, GPCRs). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from assay variability or compound purity. Steps include:

- Purity Verification : Reanalyze via HPLC-MS.

- Assay Standardization : Use identical cell lines/passage numbers and control for pH/temperature.

- Replication : Perform independent triplicates across labs.

- Meta-Analysis : Pool data from multiple studies (e.g., fixed-effects models) to identify trends .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Degradation Studies : Hydrolysis/photolysis under simulated sunlight (λ >290 nm) with LC-MS monitoring.

- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna).

- Toxicity : Chronic exposure assays (21–28 days) to evaluate reproductive/developmental endpoints.

Q. How can spectral data discrepancies between experimental and computational models be reconciled?

- Methodological Answer : Optimize computational parameters:

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to simulate NMR shifts.

- Solvent Effects : Include PCM (polarizable continuum model) for accuracy.

- Cross-Validation : Compare SCXRD data (e.g., torsion angles) with molecular dynamics simulations .

Q. What experimental designs validate crystallographic data against in silico conformational predictions?

- Methodological Answer : Perform temperature-dependent SCXRD (100–400 K) to map thermal motion. Pair with ab initio molecular dynamics (AIMD) simulations to model flexibility. Use Rietveld refinement for powder XRD to assess polymorphic variations .

Q. How can long-term stability under varying storage conditions be evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity : 40°C/75% RH for 6 months, with periodic HPLC checks.

- Light Exposure : ICH Q1B guidelines using UV-vis lamps (320–400 nm).

- Degradation Products : Identify via LC-QTOF-MS and quantify using external standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.